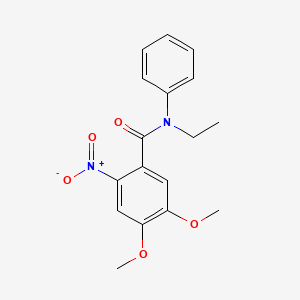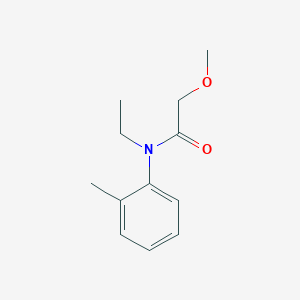
1-(5-chloro-2-nitrobenzyl)-4-(4-fluorophenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-chloro-2-nitrobenzyl)-4-(4-fluorophenyl)piperazine, also known as CNB-001, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. CNB-001 is a piperazine derivative that has been shown to possess neuroprotective properties and has been proposed as a potential treatment for various neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury.
Wirkmechanismus
The exact mechanism of action of 1-(5-chloro-2-nitrobenzyl)-4-(4-fluorophenyl)piperazine is not fully understood. However, it has been proposed that this compound exerts its neuroprotective effects by modulating various signaling pathways involved in oxidative stress, inflammation, and cell death. This compound has also been shown to enhance the activity of various neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which play a critical role in neuronal survival and function.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. In animal models, this compound has been shown to reduce oxidative stress and inflammation, which are known to contribute to neuronal cell death in various neurodegenerative disorders. This compound has also been shown to enhance cognitive function and memory, possibly by modulating various signaling pathways involved in synaptic plasticity and neuronal survival.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(5-chloro-2-nitrobenzyl)-4-(4-fluorophenyl)piperazine for lab experiments is its neuroprotective properties. This compound has been shown to protect against neuronal cell death in various in vitro and in vivo models of neurodegenerative disorders. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 1-(5-chloro-2-nitrobenzyl)-4-(4-fluorophenyl)piperazine. One area of interest is the potential use of this compound as a therapeutic agent for various neurodegenerative disorders. Further studies are needed to determine the efficacy and safety of this compound in clinical trials. Another area of interest is the potential use of this compound as a tool for studying various signaling pathways involved in neuronal survival and function. Further studies are needed to elucidate the exact mechanism of action of this compound and its effects on various signaling pathways. Finally, there is a need for further studies on the pharmacokinetics and pharmacodynamics of this compound to optimize its therapeutic potential.
Synthesemethoden
The synthesis of 1-(5-chloro-2-nitrobenzyl)-4-(4-fluorophenyl)piperazine involves the reaction of 5-chloro-2-nitrobenzyl chloride with 4-fluorophenylpiperazine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution of the chloride group by the piperazine nitrogen, resulting in the formation of this compound.
Wissenschaftliche Forschungsanwendungen
1-(5-chloro-2-nitrobenzyl)-4-(4-fluorophenyl)piperazine has been extensively studied for its potential therapeutic applications in various neurodegenerative disorders. In preclinical studies, this compound has been shown to possess neuroprotective properties by reducing oxidative stress, inflammation, and neuronal cell death. This compound has also been shown to enhance cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury.
Eigenschaften
IUPAC Name |
1-[(5-chloro-2-nitrophenyl)methyl]-4-(4-fluorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3O2/c18-14-1-6-17(22(23)24)13(11-14)12-20-7-9-21(10-8-20)16-4-2-15(19)3-5-16/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFKZUZTEUFNEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC(=C2)Cl)[N+](=O)[O-])C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 3-[7-(2-amino-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B5784083.png)


![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5784095.png)
![2-(2-chlorophenoxy)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5784102.png)

![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-5-(5-ethyl-2-thienyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5784125.png)

![methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5784148.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5784156.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}propanohydrazide](/img/structure/B5784158.png)
![7-(difluoromethyl)-N-(2-fluorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5784163.png)
![3-ethoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5784170.png)